3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
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Overview
Description
3-ETHYL-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE involves multiple stepsThe reaction conditions typically involve the use of halogens and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The prop-2-en-1-ylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., iodine, bromine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents.
Industry: It may find applications in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-ETHYL-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is not well-understood. its molecular structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. Further research is needed to elucidate the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloroprop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indoles: These compounds share a similar sulfanyl group and can undergo similar chemical reactions.
2-(Prop-2-yn-1-ylsulfanyl)ethanol: This compound has a similar sulfanyl group and can be used as a precursor in the synthesis of more complex molecules.
Uniqueness
The uniqueness of 3-ETHYL-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE lies in its spiro structure, which imparts specific chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H24N2OS |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-ethyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C21H24N2OS/c1-3-13-25-20-22-18-16-10-6-5-9-15(16)14-21(11-7-8-12-21)17(18)19(24)23(20)4-2/h3,5-6,9-10H,1,4,7-8,11-14H2,2H3 |
InChI Key |
BMJKIOJPVVPADX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCC4)N=C1SCC=C |
Origin of Product |
United States |
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